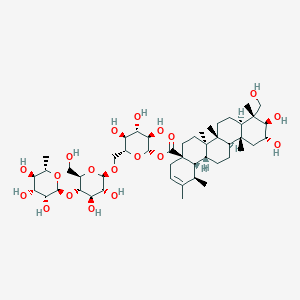

Isoasiaticoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H78O19 |

|---|---|

Molecular Weight |

959.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h10,21-42,49-60H,8-9,11-19H2,1-7H3/t21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 |

InChI Key |

ATNAJMVRCNQHAG-NHVTXXHJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@H]3CC[C@H]4[C@]([C@@]3(CC[C@]2(CC=C1C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O)O)O)O)C)(CC[C@@H]8[C@@]4(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C |

Canonical SMILES |

CC1C2C3CCC4C(C3(CCC2(CC=C1C)C(=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)O)O)O)O)C)(CCC8C4(CC(C(C8(C)CO)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isoasiaticoside: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasiaticoside (B12305292) is a pentacyclic triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Centella asiatica. As a stereoisomer of the more extensively studied asiaticoside (B1665284), it is presumed to share similar pharmacological properties, which include wound healing, anti-inflammatory, and neuroprotective effects. A precise understanding of its chemical structure, and particularly its stereochemistry, is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing comparisons with its close relative, asiaticoside, due to the limited availability of direct research on this compound itself.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is that of a triterpenoid aglycone, asiatic acid, linked to a trisaccharide moiety. The core aglycone possesses a ursane-type skeleton. The complexity of these molecules arises from numerous stereocenters, leading to a variety of possible stereoisomers.

The Structure of Asiaticoside as a Reference

To understand the stereochemistry of this compound, it is essential first to detail the well-established structure of asiaticoside.

Aglycone: Asiatic acid, with the systematic IUPAC name (2α,3β,4α,23)-2,3,23-trihydroxyurs-12-en-28-oic acid. The stereochemistry of the hydroxyl groups and the methyl groups on the pentacyclic ring system is crucial for its biological activity.

Trisaccharide Moiety: The sugar chain is attached to the C-28 carboxyl group of the aglycone via an ester linkage. The trisaccharide consists of α-L-rhamnose, β-D-glucose, and another β-D-glucose unit. The specific linkage is O-α-L-rhamnopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl.

The complete IUPAC name for asiaticoside is (2α,3β,4α)-2,3,23-Trihydroxyurs-12-en-28-oic acid O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester.

Stereochemistry of this compound

This compound shares the same molecular formula (C48H78O19) and connectivity as asiaticoside, differing only in the spatial arrangement of atoms at one or more of its chiral centers. While a complete, unambiguous elucidation of this compound's stereochemistry from publicly available data is challenging, partial information can be gleaned from its InChI (International Chemical Identifier) string.

The InChI string for this compound is InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-42,49-60H,9-19H2,1-7H3/t20-,21+,22+,24-,25-,26-,27-,28-,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40-,41+,42+,44+,45+,46-,47-,48+/m1/s1 with some stereocenters noted as undefined (?). The defined stereocenters in this string largely correspond to those in asiaticoside, suggesting the isomeric difference may lie in one of the sugar moieties or a subtle conformational variation. Definitive structural elucidation will require detailed 2D NMR spectroscopic analysis and ideally, single-crystal X-ray crystallography of pure this compound.

Physicochemical Properties

Quantitative data for this compound is scarce. The following table summarizes key physicochemical properties of the closely related asiaticoside, which are expected to be very similar for this compound.

| Property | Value (Asiaticoside) |

| Molecular Formula | C48H78O19 |

| Molecular Weight | 959.12 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 230-233 °C |

| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water |

Experimental Protocols

Isolation and Purification of Triterpenoid Saponins (B1172615) from Centella asiatica

This protocol outlines a general procedure for the extraction and separation of asiaticoside and its isomers, including this compound.

1. Extraction:

-

Dried, powdered aerial parts of Centella asiatica are subjected to Soxhlet extraction or maceration with methanol or ethanol (e.g., 80% ethanol) for several hours.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

The saponin glycosides, including asiaticoside and this compound, are typically enriched in the n-butanol fraction.

3. Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase.

-

A gradient elution system is employed, for example, a step-wise gradient of methanol in chloroform for silica gel or a gradient of methanol/acetonitrile (B52724) in water for C18.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Preparative HPLC for Isolation of this compound:

-

Fractions enriched with the target compound are further purified by preparative HPLC on a C18 column.

-

An isocratic or gradient mobile phase of acetonitrile and water is commonly used.

-

The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods.

Structural Elucidation by NMR Spectroscopy

To definitively determine the structure and stereochemistry of this compound, a suite of NMR experiments is required.

1. 1D NMR (¹H and ¹³C):

-

¹H NMR will provide information on the number and chemical environment of protons, including characteristic signals for anomeric protons of the sugar units and olefinic protons of the aglycone.

-

¹³C NMR will reveal the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

2. 2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aglycone and sugar residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the linkages between the sugar units and the attachment point to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are lacking, the extensive research on asiaticoside provides valuable insights into its likely biological mechanisms. Asiaticoside is known to influence key signaling pathways involved in wound healing, inflammation, and fibrosis.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in tissue repair and fibrosis. Asiaticoside has been shown to modulate this pathway, which is critical for its anti-scarring effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and growth factors. Asiaticoside has been reported to modulate the MAPK pathway, which contributes to its anti-inflammatory and cytoprotective effects.

The Botanical Treasury of Isoasiaticoside: A Technical Guide to Its Natural Sourcing and Abundance

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Abundance, and Analysis of Isoasiaticoside (B12305292).

This technical document provides an in-depth overview of this compound, a key bioactive triterpenoid (B12794562) saponin, with a focus on its natural origins, concentration in botanical sources, and the methodologies for its extraction and quantification. This guide is intended to serve as a critical resource for professionals in the fields of pharmaceutical sciences, natural product chemistry, and drug development.

Introduction to this compound

This compound, also known as Asiaticoside, is a prominent pentacyclic triterpenoid glycoside primarily found in the medicinal plant Centella asiatica (L.) Urban, commonly known as Gotu Kola. This compound, along with its aglycone, asiatic acid, and other related triterpenoids like madecassoside, is responsible for the wide range of pharmacological activities attributed to Centella asiatica extracts. These activities include wound healing, anti-inflammatory, neuroprotective, and anti-cancer effects. The therapeutic potential of this compound has spurred significant interest in its natural sourcing, isolation, and characterization.

Natural Sources and Abundance

The principal and most commercially viable natural source of this compound is the perennial herbaceous plant, Centella asiatica. This plant is native to tropical and subtropical regions of Asia, including India, China, and Southeast Asia. The concentration of this compound in C. asiatica can vary significantly based on several factors, including geographical origin, climate, soil conditions, and the specific part of the plant being analyzed.

Abundance in Centella asiatica

The quantity of this compound is not uniform throughout the plant. Generally, the leaves are reported to contain the highest concentrations of this bioactive compound compared to the stems and roots.[1] The following table summarizes the quantitative data on this compound abundance in Centella asiatica from various studies.

| Plant Part | Geographical Origin/Variety | Extraction Solvent | This compound Content (% w/w of dry extract/plant material) | Reference |

| Whole Plant | Bogor, Indonesia | Methanol | 2.82% | |

| Whole Plant | Lembang, Indonesia | Methanol | 2.68% | |

| Whole Plant | Solo, Indonesia | Methanol | 2.80% | |

| Whole Plant | Bogor, Indonesia | Ethanol (B145695) | 2.79% | |

| Whole Plant | Lembang, Indonesia | Ethanol | 2.75% | |

| Whole Plant | Solo, Indonesia | Ethanol | 2.91% | |

| Whole Plant | Chennai, India | Not Specified | 0.6157% | |

| Leaves | Subhodak Variety | Ethanol | 1.42% | |

| Leaves | Majjaposhak Variety | Ethanol | 0.78% | |

| Leaves | Not Specified | Not Specified | 0.88% | |

| Roots | Not Specified | Not Specified | 1.25% | |

| Leaves | Johore Bahru (Accession 2) | Not Specified | 2.56 µg/mL (in extract) |

Experimental Protocols

Accurate and efficient extraction and quantification of this compound are paramount for research and development purposes. The following sections detail the methodologies for key experiments.

Extraction of this compound

Various techniques have been developed for the extraction of this compound from C. asiatica, ranging from conventional solvent extraction to more advanced, efficient methods.

-

Preparation of Plant Material: Air-dry the aerial parts of Centella asiatica at room temperature and then grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Preparation of Plant Material: Prepare the plant material as described for conventional extraction.

-

Extraction: Suspend the powdered plant material in 75% ethanol at a solid-to-solvent ratio of 1:20 (w/v). Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 87.5 W for 30 minutes at a controlled temperature of 36°C.

-

Filtration and Concentration: Process the extract as described for conventional extraction.

-

Preparation of Plant Material: Prepare the plant material as described for conventional extraction.

-

Extraction: Place the powdered plant material in an extraction vessel with a liquid-to-solid ratio of 36 mL/g using a suitable solvent like ethanol. Irradiate the mixture in a microwave extractor for approximately 110 seconds.

-

Filtration and Concentration: Process the extract as described for conventional extraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and reliable method for the quantification of this compound.

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer solution (e.g., water adjusted to pH 3 with phosphoric acid) in a ratio of approximately 25:75 (v/v). The elution can be performed in isocratic or gradient mode.

-

Flow Rate: A flow rate of 1.0 to 1.8 mL/min is generally employed.

-

Detection: UV detection at a wavelength of 210 nm is used for quantification.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway, a critical regulator of the inflammatory response. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB (specifically the p65 subunit) sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes such as TNF-α and IL-6.

// Nodes stimulus [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)"]; receptor [label="Cell Surface Receptor"]; IKK [label="IKK Complex"]; IkBa_p65 [label="IκBα-p65/p50 Complex\n(Inactive NF-κB)"]; p_IkBa [label="p-IκBα"]; proteasome [label="Proteasomal Degradation"]; p65_p50 [label="p65/p50\n(Active NF-κB)"]; nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; transcription [label="Transcription of\nPro-inflammatory Genes\n(TNF-α, IL-6)"]; this compound [label="this compound", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges stimulus -> receptor; receptor -> IKK [label="activates"]; IKK -> p_IkBa [label="phosphorylates IκBα"]; IkBa_p65 -> IKK [style=invis]; p_IkBa -> proteasome; proteasome -> p65_p50 [label="releases"]; p65_p50 -> nucleus [label="translocates to"]; nucleus -> transcription [label="activates"];

This compound -> IKK [label="inhibits", color="#EA4335", style=dashed]; } .enddot Caption: Inhibition of NF-κB Pathway.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes key kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. This compound has been reported to inhibit the activation of the MAPK pathway, although the precise molecular targets are still under investigation. By downregulating the phosphorylation of key MAPK components, this compound can suppress the downstream activation of transcription factors and the production of inflammatory mediators.

// Nodes stimulus [label="Inflammatory Stimuli"]; receptor [label="Cell Surface Receptor"]; upstream [label="Upstream Kinases\n(e.g., TAK1)"]; ERK [label="ERK"]; JNK [label="JNK"]; p38 [label="p38"]; transcription_factors [label="Transcription Factors\n(e.g., AP-1)"]; inflammation [label="Inflammatory Response"]; this compound [label="this compound", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges stimulus -> receptor; receptor -> upstream [label="activates"]; upstream -> ERK [label="activates"]; upstream -> JNK [label="activates"]; upstream -> p38 [label="activates"]; ERK -> transcription_factors; JNK -> transcription_factors; p38 -> transcription_factors; transcription_factors -> inflammation [label="induces"];

This compound -> upstream [label="inhibits", color="#EA4335", style=dashed]; } .enddot Caption: Modulation of MAPK Pathway.

Conclusion

This compound stands out as a triterpenoid of significant therapeutic interest, with Centella asiatica being its primary natural reservoir. The concentration of this valuable compound is influenced by various environmental and genetic factors. The methodologies for its extraction and quantification are well-established, with advanced techniques like UAE and MAE offering improved efficiency over traditional methods. The anti-inflammatory properties of this compound are underpinned by its ability to inhibit key inflammatory signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational resource for the scientific community to further explore and harness the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Isoasiaticoside in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoasiaticoside (B12305292), a triterpenoid (B12794562) saponin (B1150181) derived from Centella asiatica, has demonstrated significant neuroprotective and neurotrophic properties, positioning it as a promising candidate for the development of therapeutics for neurological disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on neuronal cells. The document details its action against glutamate-induced excitotoxicity, its anti-inflammatory and antioxidant activities, its potent anti-apoptotic effects, and its role in promoting synaptic plasticity and neurogenesis. This guide synthesizes findings from numerous preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways and workflows using Graphviz diagrams. The multifaceted mechanism of action of this compound highlights its potential to address the complex pathology of various neurodegenerative diseases.

Core Mechanisms of Action

This compound exerts its effects on neuronal cells through several interconnected pathways:

-

2.1 Attenuation of Glutamate-Induced Excitotoxicity: this compound protects neurons from excessive glutamate (B1630785) stimulation, a key pathological event in many neurological conditions.

-

2.2 Anti-inflammatory and Antioxidant Effects: The compound mitigates neuroinflammation and oxidative stress, two critical contributors to neuronal damage.

-

2.3 Inhibition of Apoptotic Pathways: this compound demonstrates a strong ability to prevent programmed cell death in neurons.

-

2.4 Enhancement of Synaptic Plasticity and Neurogenesis: It actively promotes processes crucial for learning, memory, and neuronal repair.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate excitotoxicity, primarily mediated by the overstimulation of N-methyl-D-aspartate receptors (NMDARs), leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events. This compound has been shown to counteract this process effectively.

3.1 Modulation of NMDA Receptors and Calcium Influx

Studies have shown that pretreatment with asiaticoside (B1665284), a closely related compound, can decrease neuronal cell loss in a concentration-dependent manner when exposed to glutamate-induced excitotoxicity[1][2]. A key mechanism is the downregulation of the NR2B subunit of the NMDA receptor, without affecting the NR2A subunit[1][2]. This selective modulation is significant as NR2B-containing NMDARs are heavily implicated in excitotoxic neuronal death. By reducing NR2B expression, this compound likely shortens the opening time of the NMDA receptor channel, thereby inhibiting the massive influx of calcium that initiates the excitotoxic cascade[3]. Asiaticoside has been observed to significantly inhibit Ca2+ influx induced by NMDA in cultured neurons.

3.2 Data Presentation: Neuroprotection Against Excitotoxicity

| Parameter | Treatment Group | Result | Significance | Reference |

| Neuronal Cell Viability | NMDA | Decreased | - | |

| NMDA + Asiaticoside (10 μmol/L) | Increased (concentration-dependent) | p < 0.01 | ||

| NR2B Subunit Expression | NMDA | Upregulated | - | |

| NMDA + Asiaticoside (10 μmol/L) | Attenuated Upregulation | p < 0.01 | ||

| Intracellular Ca2+ Influx | NMDA | Increased | - | |

| NMDA + Asiaticoside | Significantly Inhibited | Not specified |

3.3 Signaling Pathway: NMDA Receptor Modulation

Caption: Modulation of NMDA receptor by this compound.

Anti-inflammatory and Antioxidant Effects

4.1 Inhibition of Pro-inflammatory Pathways

Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. This compound has been shown to exert anti-inflammatory effects through the modulation of critical signaling pathways. In models of cerebral ischemia-reperfusion injury, asiaticoside provides a protective effect via the NOD2/MAPK/NF-κB signaling pathway. It is also suggested that this compound can regulate the PI3K-Akt-mediated inflammatory pathway.

4.2 Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to significant neuronal damage. This compound has been shown to bolster the antioxidant capacity of neuronal cells. In a rat model of vascular dementia, asiaticoside significantly inhibited oxidative stress. This was evidenced by a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activities of key antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).

4.3 Data Presentation: Antioxidant Enzyme Activity

| Parameter | Treatment Group | Result | Significance | Reference |

| Malondialdehyde (MDA) | Vascular Dementia Model | Increased | - | |

| Model + Asiaticoside | Significantly Decreased | p < 0.01 | ||

| Superoxide Dismutase (SOD) | Vascular Dementia Model | Decreased | - | |

| Model + Asiaticoside | Significantly Increased | p < 0.01 | ||

| Catalase (CAT) | Vascular Dementia Model | Decreased | - | |

| Model + Asiaticoside | Significantly Increased | p < 0.01 | ||

| Glutathione (GSH) | Vascular Dementia Model | Decreased | - | |

| Model + Asiaticoside | Significantly Increased | p < 0.01 |

4.4 Signaling Pathway: NOD2/MAPK/NF-κB Inhibition

Caption: this compound's inhibition of the NOD2 signaling pathway.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. This compound has demonstrated potent anti-apoptotic effects in neuronal cells.

5.1 Regulation of Bcl-2 Family Proteins and Caspase-3

A primary mechanism of this compound's anti-apoptotic action is the modulation of the Bcl-2 family of proteins. It upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is crucial for maintaining mitochondrial integrity and preventing the release of cytochrome c, a key step in the intrinsic apoptotic pathway. Furthermore, this compound has been shown to decrease the levels of cleaved caspase-3, the final executioner caspase in the apoptotic cascade. In a rat model of spinal cord injury, asiaticoside treatment led to a decrease in TNF-α and caspase-3 levels, contributing to reduced neuronal apoptosis and improved functional recovery.

5.2 Data Presentation: Anti-Apoptotic Effects

| Parameter | Treatment Group | Result | Significance | Reference |

| Bcl-2 Expression | NMDA-treated Neurons | Decreased | - | |

| NMDA + Asiaticoside (10 μmol/L) | Significantly Increased | p < 0.01 | ||

| Bax Expression | NMDA-treated Neurons | Increased | - | |

| NMDA + Asiaticoside (10 μmol/L) | Significantly Decreased | p < 0.01 | ||

| Caspase-3 Level | Spinal Cord Injury | Increased | - | |

| SCI + Asiaticoside | Decreased | Not specified | ||

| Neuronal Apoptosis (TUNEL) | Cerebral Ischemia-Reperfusion | Increased | - | |

| CIR + Asiaticoside | Reduced (dose-dependent) | Not specified |

5.3 Signaling Pathway: Intrinsic Apoptosis Pathway

References

A Comprehensive Review of the Pharmacological Properties of Isoasiaticoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasiaticoside (B12305292), a triterpenoid (B12794562) saponin (B1150181) primarily isolated from Centella asiatica, has garnered significant scientific interest for its diverse pharmacological activities. As a stereoisomer of asiaticoside (B1665284), it shares many biological properties, including neuroprotective, anti-inflammatory, antioxidant, and wound-healing effects. This technical guide provides an in-depth review of the current understanding of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. For comparative purposes and to provide a broader context due to the extensive research available, data on its isomer, asiaticoside, is also included and clearly delineated.

Pharmacological Activities

The therapeutic potential of this compound and its related compounds stems from their ability to modulate multiple signaling pathways involved in cellular stress, inflammation, and tissue repair. The following sections summarize the key pharmacological effects and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Table 1: In Vitro Anti-inflammatory Activity of Asiaticoside

| Cell Line | Stimulant | Parameter Measured | Compound | IC50 / Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO Production | Asiaticoside | Inhibition observed | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | Asiaticoside | Significant reduction | [1] |

| Human Brain Microvascular Endothelial Cells | Aβ1-42 | TNF-α, IL-6 | Asiaticoside | Concentration-dependent downregulation | [3] |

Table 2: In Vivo Anti-inflammatory Activity of Asiaticoside

| Animal Model | Condition | Treatment | Effect | Reference |

| Premature rats | Hyperoxia-induced lung injury | 45 mg/kg Asiaticoside | Significantly downregulated TNF-α, IL-1β, and IL-6 | |

| Nude mouse xenograft | Breast cancer | 150 mg/kg Asiaticoside | Significantly decreased TNF-α and IL-6 expression |

Neuroprotective Effects

Both in vitro and in vivo studies have highlighted the neuroprotective potential of asiaticoside, a close analogue of this compound. It has been shown to protect neuronal cells from excitotoxicity and oxidative stress.

Table 3: Neuroprotective Effects of Asiaticoside

| Cell Model | Insult | Treatment | Key Findings | Reference |

| Primary cultured mouse cortical neurons | NMDA-induced excitotoxicity | 10 μmol/L Asiaticoside | Increased cell viability from 63% to 84% | |

| Cultured rat cortex neurons | Ischemia-hypoxia | 10 nmol/L Asiaticoside | Reduced apoptosis rate from 39.87% to 22.53% | |

| Human Brain Microvascular Endothelial Cells | Aβ1-42 | 25, 50, 100 μM Asiaticoside | Attenuated cell growth inhibition and apoptosis |

Wound Healing Properties

Asiaticoside is well-documented for its wound healing capabilities, promoting fibroblast proliferation, collagen synthesis, and re-epithelialization. These effects are crucial for the restoration of tissue integrity after injury.

Table 4: Wound Healing Activity of Asiaticoside

| Model | Treatment | Parameter | Result | Reference |

| Guinea pigs | 0.2% topical asiaticoside | Hydroxyproline content | 56% increase | |

| Guinea pigs | 0.2% topical asiaticoside | Tensile strength | 57% increase | |

| Human keratinocyte cell line (HaCaT) | ECa 233 (standardized C. asiatica extract) | Cell migration | Concentration- and time-dependent enhancement |

Antioxidant Activity

The antioxidant properties of Centella asiatica extracts, rich in asiaticoside and this compound, have been evaluated using various assays. These compounds can scavenge free radicals, which are implicated in a wide range of pathological conditions.

Table 5: Antioxidant Activity of Centella asiatica Extracts and Asiaticoside

| Assay | Extract/Compound | IC50 Value | Reference |

| DPPH radical scavenging | Aqueous extract of C. asiatica | 31.25 µg/mL | |

| DPPH radical scavenging | Methanolic extract of C. asiatica | 65.4 µg/mL | |

| ABTS radical scavenging | C. asiatica extract | IC50 values reported |

Signaling Pathways Modulated by this compound and Asiaticoside

The pharmacological effects of this compound and its related compounds are mediated through the modulation of complex intracellular signaling cascades. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Under inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Asiaticoside has been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a critical role in cellular responses to a variety of stimuli, including stress and inflammation. Asiaticoside has been found to modulate the MAPK pathway, contributing to its neuroprotective and anti-inflammatory effects. For instance, it has been shown to inactivate the p38-MAPK signaling pathway, which is involved in the disruption of the blood-spinal cord barrier.

TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns like LPS. Activation of TLR4 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to an inflammatory response. Asiaticoside has been shown to inhibit the TLR4/NF-κB signaling pathway, suggesting it may act as a TLR4 antagonist.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response, and incubated for a further period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.

Neuroprotection Assay in PC12 Cells

Objective: To assess the neuroprotective effect of a compound against glutamate-induced excitotoxicity in a neuronal-like cell line.

Methodology:

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum. For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF).

-

Treatment: Differentiated PC12 cells are seeded in 96-well plates. They are pre-treated with different concentrations of the test compound for a set duration (e.g., 24 hours).

-

Induction of Excitotoxicity: After pre-treatment, the cells are exposed to a high concentration of glutamate (B1630785) (e.g., 5-10 mM) for a specified time (e.g., 24 hours) to induce cell death.

-

Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance of the formazan (B1609692) product is measured at around 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The protective effect of the compound is determined by the increase in cell viability compared to the glutamate-only treated group.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of a compound on cell migration, a key process in wound healing.

Methodology:

-

Cell Culture: Human dermal fibroblasts (HDFs) or other relevant cell types are grown to a confluent monolayer in multi-well plates.

-

Creating the "Wound": A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing the test compound at various concentrations is added.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours) using a microscope.

-

Data Analysis: The width of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the compound on cell migration.

DPPH Radical Scavenging Assay

Objective: To measure the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Methodology:

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compound is dissolved to create a series of concentrations.

-

Reaction: The test compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined to quantify the antioxidant activity.

Conclusion

This compound, and by extension, its closely related and more extensively studied isomer asiaticoside, exhibit a remarkable range of pharmacological properties that hold significant promise for therapeutic applications. Their anti-inflammatory, neuroprotective, wound healing, and antioxidant effects are well-documented and are attributed to their ability to modulate key signaling pathways, including NF-κB, MAPK, and TLR4. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a variety of diseases. Future studies should focus on elucidating the specific contributions of this compound to the overall therapeutic effects of Centella asiatica extracts and on conducting well-designed clinical trials to validate its efficacy and safety in humans.

References

- 1. ojs.jmolekul.com [ojs.jmolekul.com]

- 2. Study for Anti-inflammatory Effects of Centella asiatica Extract Powder (2023) | Jae Pil Bae [scispace.com]

- 3. Asiaticoside Attenuates Cell Growth Inhibition and Apoptosis Induced by Aβ1-42 via Inhibiting the TLR4/NF-κB Signaling Pathway in Human Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Early Discovery and Isolation of Isoasiaticoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasiaticoside (B12305292), a pentacyclic triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Centella asiatica (L.) Urban, has garnered significant interest for its therapeutic potential. As a stereoisomer of the more abundant asiaticoside (B1665284), its discovery and characterization are intrinsically linked to the pioneering phytochemical investigations of Centella asiatica that began in the mid-20th century. This technical guide provides an in-depth overview of the early discovery, isolation, and structural elucidation of this compound, with a focus on the foundational experimental work. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

The Dawn of Centella asiatica Phytochemistry: The Isolation of Asiaticoside

The journey to identifying this compound began with the isolation of its prominent isomer, asiaticoside. The first successful isolation of a crystalline glycoside from a Madagascan variety of Centella asiatica was reported in 1941 by Bontems.[1] This compound was named 'asiaticoside'.[2] This seminal work laid the groundwork for subsequent investigations into the rich tapestry of triterpenoid saponins (B1172615) within the plant.

The Emergence of this compound (Asiaticoside B)

In the years that followed the initial discovery of asiaticoside, further phytochemical analyses of Centella asiatica revealed the presence of other closely related saponins. Among these was a compound initially designated as "Asiaticoside B," which was later understood to be an isomer of asiaticoside and is now recognized as this compound. The structural elucidation of these complex molecules was a significant challenge for chemists of the era, relying on classical methods of degradation, derivatization, and spectroscopic analysis.

The definitive structural work on these compounds was carried out by Polonsky and colleagues in the late 1950s. Their meticulous research, published in the Bulletin de la Société Chimique de France in 1959, detailed the chemical constitution of the glucidic part of asiaticoside, which was crucial for understanding the complete structure of both asiaticoside and its isomer, this compound.[3][4]

Physicochemical Properties of this compound

While early studies focused primarily on the more abundant asiaticoside, the physicochemical properties of this compound (Asiaticoside B) have been characterized. As stereoisomers, asiaticoside and this compound share many physical properties but differ in their spatial arrangement, which can influence their biological activity.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₇₈O₂₀ | |

| Molecular Weight | 975.12 g/mol | |

| Appearance | White powder | |

| Solubility | Soluble in methanol (B129727), ethanol, pyridine; Insoluble in water | [5] |

Early Experimental Protocols for Isolation and Characterization

The pioneering methods for isolating and characterizing triterpenoid saponins from Centella asiatica were foundational to the discovery of this compound. These early protocols, while less sophisticated than modern techniques, demonstrate the ingenuity of natural product chemists of the time.

Extraction

The initial step involved the extraction of crude glycosides from the dried plant material.

-

Plant Material: Dried and powdered leaves of Centella asiatica.

-

Solvent: Methanol was a commonly used solvent for the initial extraction.

-

Procedure:

-

The powdered plant material was subjected to repeated extractions with methanol, often involving heating to increase efficiency.

-

The methanolic extracts were then combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation and Purification

The crude extract, a complex mixture of compounds, was then subjected to fractionation to separate the saponins from other phytochemicals.

-

Solvent Partitioning: The crude extract was typically partitioned between a mixture of butanol and water. The saponins, being glycosidic, would preferentially move into the butanolic layer.

-

Column Chromatography: The butanolic fraction was further purified using column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of chloroform (B151607) and methanol was used to elute the compounds. For instance, a starting mobile phase of dichloromethane:methanol (10:1) was used to separate asiatic acid, madecassic acid, and a mixture containing asiaticoside and madecassoside. Further chromatographic steps would have been necessary to separate the isomeric asiaticoside and this compound.

-

Structural Elucidation

In the pre-NMR era, the structural elucidation of complex natural products like this compound was a painstaking process.

-

Acid Hydrolysis: To determine the aglycone (the non-sugar part) and the sugar components, the saponin was subjected to acid hydrolysis. This would cleave the glycosidic bonds, allowing for the isolation and identification of the individual components. The aglycone of this compound is terminolic acid.

-

Chemical Derivatization: Various chemical reactions were performed to create derivatives of the molecule, which could then be analyzed to infer the positions of functional groups.

-

Spectroscopic Analysis (Early Techniques):

-

Infrared (IR) Spectroscopy: Used to identify the presence of functional groups such as hydroxyls (-OH) and carbonyls (C=O).

-

Optical Rotation: The measurement of the rotation of plane-polarized light was a critical tool for distinguishing between stereoisomers. Enantiomers rotate light in equal but opposite directions, while diastereomers have different specific rotations.

-

Biological Activity and Signaling Pathways

While early research focused on the chemical aspects of these compounds, later studies have delved into their biological activities. Asiaticoside and its isomer this compound are known to modulate various signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway being a significant target.

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and other pathological conditions. Asiaticoside has been shown to suppress TGF-β/Smad signaling by inducing the inhibitory Smad7 and inhibiting the TGF-β receptors I and II. This modulation of the TGF-β pathway is believed to be a key mechanism behind the wound-healing and anti-fibrotic properties of Centella asiatica saponins.

Experimental Workflow for Isolation of Triterpenoid Saponins

Caption: Early Isolation Workflow for this compound.

TGF-β Signaling Pathway Modulated by this compound

References

Isoasiaticoside: A Triterpenoid Saponin in Traditional and Modern Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoasiaticoside (B12305292), a pentacyclic triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Centella asiatica, holds a significant place in traditional medicine systems, particularly in Ayurveda and Chinese medicine, for its remarkable therapeutic properties.[1][2][3][4][5] Traditionally used for wound healing, improving cognitive function, and treating various skin conditions, this compound is now the subject of intensive scientific investigation to validate these historical claims and elucidate its mechanisms of action at a molecular level. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role in traditional medicine, its established pharmacological activities, and the underlying signaling pathways. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key molecular pathways.

Introduction: From Traditional Herb to Modern Therapeutic Agent

Centella asiatica, commonly known as Gotu Kola or Indian Pennywort, has been utilized for centuries in traditional medicine across Asia and Africa to treat a wide array of ailments. The primary bioactive constituents responsible for its therapeutic effects are a class of triterpenoid saponins (B1172615), with this compound, asiaticoside (B1665284), madecassoside, and their aglycones, asiatic acid and madecassic acid, being the most prominent. Historically, extracts of Centella asiatica have been applied topically to accelerate the healing of wounds, burns, and ulcers, and taken orally to enhance memory and alleviate nervous system disorders. Modern scientific research has begun to unravel the pharmacological basis for these traditional uses, with a significant focus on the wound healing, anti-inflammatory, and neuroprotective properties of its constituent saponins, including this compound.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of pharmacological activities, primarily attributed to its influence on cellular processes such as proliferation, inflammation, and extracellular matrix synthesis. While much of the research has been conducted on its close structural analogue, asiaticoside, the findings provide a strong basis for understanding the therapeutic potential of this compound.

Wound Healing and Fibroblast Proliferation

One of the most well-documented activities of Centella asiatica saponins is their ability to promote wound healing. This compound, along with asiaticoside, stimulates the proliferation of human dermal fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and facilitating wound closure. This proliferative effect is often dose- and time-dependent.

A key aspect of the wound healing process is the synthesis of collagen, which provides structural integrity to the newly formed tissue. This compound has been shown to enhance the synthesis of type I and type III collagen by human dermal fibroblasts. This is crucial for the remodeling phase of wound healing and for restoring the tensile strength of the skin.

Anti-Inflammatory Effects

Chronic inflammation can impede the healing process and contribute to the pathogenesis of various diseases. This compound is believed to possess anti-inflammatory properties, a characteristic shared with other triterpenoids from Centella asiatica. The anti-inflammatory actions are mediated, in part, through the inhibition of key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. By suppressing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6, thereby mitigating the inflammatory response.

Neuroprotective Properties

In traditional medicine, Centella asiatica is revered as a "brain tonic." Modern research suggests that its active constituents, including this compound, have neuroprotective effects. Studies on the related compound asiaticoside have shown that it can protect neurons from excitotoxicity and oxidative stress. These protective effects are thought to be mediated through various mechanisms, including the modulation of neurotransmitter receptors and the inhibition of apoptotic pathways.

Molecular Mechanisms and Signaling Pathways

The diverse pharmacological effects of this compound are orchestrated through its interaction with multiple intracellular signaling pathways. Understanding these pathways is critical for the development of targeted therapies.

TGF-β/Smad Pathway in Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in fibrosis and tissue repair, primarily through the regulation of extracellular matrix protein synthesis. This compound is thought to stimulate collagen production by activating the TGF-β/Smad pathway. Upon activation, the TGF-β receptors phosphorylate downstream signaling molecules, Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for type I and type III collagen.

Caption: TGF-β/Smad signaling pathway activated by this compound.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to exert its anti-inflammatory effects by preventing the degradation of IκB, thereby inhibiting NF-κB activation.

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. There is evidence to suggest that this compound may modulate MAPK pathways, such as the ERK1/2 and p38 MAPK pathways, to exert its cellular effects. The precise mechanisms and downstream consequences of this modulation are still under investigation but likely contribute to its pleiotropic pharmacological activities.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in publicly available literature, research on asiaticoside provides valuable quantitative insights into the potential potency of this compound.

| Activity | Test System | Compound | Concentration/Dose | Effect | Reference |

| Fibroblast Proliferation & Collagen Synthesis | Human Dermal Fibroblasts | Asiaticoside | 30 µg/mL | Upregulation of 54 genes related to cell proliferation, cell cycle, and ECM synthesis. | |

| Neuroprotection | Primary Cultured Mouse Cortical Neurons | Asiaticoside | 0.1, 1, 10, 100 µmol/L | Dose-dependent decrease in neuronal cell loss induced by NMDA. | |

| Anti-inflammatory | Lipopolysaccharide-treated Rats | Asiaticoside | Dose-dependent | Inhibition of fever and production of TNF-α and IL-6. |

Experimental Protocols

The following sections outline generalized protocols for key experiments used to evaluate the pharmacological activities of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration, a crucial step in wound healing.

Workflow:

References

An In-depth Technical Guide on the Biological Activity Screening of Isoasiaticoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasiaticoside (B12305292), a triterpenoid (B12794562) saponin (B1150181) isolated from Centella asiatica, has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action primarily involve the modulation of key inflammatory mediators and signaling pathways.

Quantitative Data

| Parameter | Model | Concentration/Dose | Effect | Reference |

| TNF-α Production | Lipopolysaccharide (LPS)-treated rats | Dose-dependent | Inhibition | [1] |

| IL-6 Production | Lipopolysaccharide (LPS)-treated rats | Dose-dependent | Inhibition | [1] |

| COX-2 Expression | Lipopolysaccharide (LPS)-treated rat brain | Dose-dependent | Inhibition | [1] |

| PGE2 Production | Lipopolysaccharide (LPS)-treated rat brain | Dose-dependent | Inhibition | [1] |

| Myeloperoxidase (MPO) Activity | Lipopolysaccharide (LPS)-treated rat liver | Dose-dependent | Inhibition | [1] |

| Serum IL-10 Level | Lipopolysaccharide (LPS)-treated rats | Dose-dependent | Increase | |

| Heme oxygenase-1 (HO-1) Expression | Lipopolysaccharide (LPS)-treated rat liver | Dose-dependent | Upregulation |

Experimental Protocols

In vivo Anti-inflammatory Assay in LPS-treated Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Inflammation: Intraperitoneal injection of lipopolysaccharide (LPS).

-

Treatment: this compound administered orally at varying doses prior to LPS challenge.

-

Sample Collection: Blood and tissue samples (liver, brain) are collected at specified time points post-LPS injection.

-

Biochemical Analysis:

-

Serum levels of TNF-α, IL-6, and IL-10 are quantified using ELISA kits.

-

COX-2 protein expression in the brain is determined by Western blot analysis.

-

PGE2 levels in the brain are measured using an enzyme immunoassay kit.

-

MPO activity in the liver is assessed spectrophotometrically.

-

HO-1 protein expression and activity in the liver are measured by Western blot and a commercially available kit, respectively.

-

Signaling Pathway

The anti-inflammatory effects of this compound are partly mediated by the upregulation of Heme oxygenase-1 (HO-1), which in turn suppresses the production of pro-inflammatory mediators.

Neuroprotective Activity

This compound has shown promise in protecting neurons from various insults, suggesting its potential in the management of neurodegenerative diseases.

Quantitative Data

| Parameter | Model | Concentration | Effect | Reference |

| Neuronal Cell Loss | Glutamate-exposed primary cultured mouse cortical neurons | Concentration-dependent | Decrease | |

| Bcl-2 Expression | Glutamate-exposed primary cultured mouse cortical neurons | Pretreatment | Restored | |

| Bax Expression | Glutamate-exposed primary cultured mouse cortical neurons | Pretreatment | Restored | |

| NR2B Subunit Expression | Glutamate-exposed primary cultured mouse cortical neurons | Pretreatment | Attenuated upregulation | |

| Ca2+ Influx | N-methyl-D-aspartate (NMDA)-induced in cultured neurons | Pretreatment | Significantly inhibited |

Experimental Protocols

In vitro Neuroprotection Assay in Cultured Cortical Neurons

-

Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured.

-

Induction of Excitotoxicity: Neurons are exposed to glutamate (B1630785) or N-methyl-D-aspartate (NMDA).

-

Treatment: Cells are pretreated with varying concentrations of this compound before the excitotoxic challenge.

-

Cell Viability Assay: Neuronal viability is assessed using the MTT assay.

-

Apoptosis Analysis: Expression of apoptotic-related proteins (Bcl-2, Bax) is determined by Western blot analysis.

-

Receptor Subunit Expression: The expression of NMDA receptor subunits (NR2B, NR2A) is analyzed by Western blot.

-

Calcium Imaging: Intracellular calcium levels are measured using a calcium-sensitive fluorescent dye to assess Ca2+ influx.

Signaling Pathway

The neuroprotective effects of this compound are mediated through the inhibition of NMDA receptor-mediated calcium influx and modulation of apoptotic pathways.

Wound Healing Activity

This compound has been shown to promote wound healing by enhancing collagen synthesis and angiogenesis.

Quantitative Data

| Parameter | Model | Treatment | Effect | Reference |

| Hydroxyproline Content | Guinea pig punch wounds | 0.2% topical solution | 56% increase | |

| Tensile Strength | Guinea pig punch wounds | 0.2% topical solution | 57% increase | |

| Collagen Content & Epithelisation | Guinea pig punch wounds | 0.2% topical solution | Increased | |

| Hydroxyproline, Tensile Strength, Collagen, Epithelisation | Streptozotocin diabetic rat punch wounds | 0.4% topical solution | Increased | |

| Angiogenesis | Chick chorioallantoic membrane model | 40 µ g/disk | Promoted | |

| Antioxidant Enzymes (SOD, Catalase, GPx) | Rat excision-type cutaneous wounds | 0.2% topical, 7 days | Increased (35%, 67%, 49% respectively) | |

| Vitamin E & Ascorbic Acid | Rat excision-type cutaneous wounds | 0.2% topical, 7 days | Increased (77% and 36% respectively) | |

| Lipid Peroxide Levels | Rat excision-type cutaneous wounds | 0.2% topical, 7 days | 69% decrease |

Experimental Protocols

In vivo Wound Healing Assay in a Punch Wound Model

-

Animal Model: Guinea pigs or streptozotocin-induced diabetic rats.

-

Wound Creation: A full-thickness punch wound is created on the dorsal side of the animal.

-

Treatment: A solution of this compound is applied topically to the wound daily.

-

Assessment of Healing:

-

Tensile Strength: Measured using a tensiometer on excised wound tissue.

-

Biochemical Analysis: Hydroxyproline content (an indicator of collagen) is determined spectrophotometrically.

-

Histology: Wound tissue is sectioned and stained to evaluate collagen deposition and re-epithelialization.

-

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

-

Model: Fertilized chicken eggs are incubated.

-

Application: A filter paper disk impregnated with this compound is placed on the chorioallantoic membrane.

-

Observation: The formation of new blood vessels around the disk is observed and quantified.

Experimental Workflow

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis and inhibition of inflammatory pathways in cancer cells.

Quantitative Data

| Parameter | Model | Treatment | Effect | Reference |

| Caspase-9 Activity | MCF-7 cells | Asiaticoside (B1665284) treatment | Increased | |

| TNF-α Expression | Nude mouse xenografts | Asiaticoside treatment | Decreased | |

| IL-6 Expression | Nude mouse xenografts | Asiaticoside treatment | Decreased | |

| NF-κB Pathway | MCF-7 cells and nude mice | Asiaticoside treatment | Inhibited |

Experimental Protocols

In vivo Anticancer Assay in a Nude Mouse Xenograft Model

-

Animal Model: Athymic nude mice.

-

Tumor Implantation: Human breast cancer cells (MCF-7) are subcutaneously injected into the mice.

-

Treatment: Once tumors are established, mice are treated with this compound.

-

Tumor Growth Monitoring: Tumor volume is measured regularly.

-

Molecular Analysis: At the end of the study, tumors are excised for:

-

Western Blot: To analyze the expression of proteins involved in apoptosis (caspase-9) and inflammation (NF-κB pathway components).

-

ELISA: To quantify the levels of inflammatory cytokines (TNF-α, IL-6).

-

Signaling Pathway

This compound induces apoptosis in cancer cells and inhibits tumor growth by suppressing the NF-κB signaling pathway, which is crucial for inflammation and cancer cell survival.

Conclusion

This compound exhibits a wide range of promising biological activities, including anti-inflammatory, neuroprotective, wound healing, and anticancer effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The elucidation of its mechanisms of action through various signaling pathways offers valuable insights for designing future studies and optimizing its therapeutic applications.

References

The Therapeutic Potential of Isoasiaticoside: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoasiaticoside, a prominent triterpenoid (B12794562) saponin (B1150181) derived from Centella asiatica, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth literature review of the therapeutic potential of this compound, focusing on its neuroprotective, wound healing, anti-inflammatory, and anti-fibrotic properties. This document summarizes key quantitative data from preclinical studies, details experimental protocols for cited assays, and visualizes the intricate signaling pathways modulated by this promising natural compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this compound.

Introduction

Centella asiatica, commonly known as Gotu Kola, has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical research has identified several active constituents, with this compound (a glycoside of asiatic acid) emerging as a key player in the plant's therapeutic effects. Its multifaceted mechanism of action, involving the modulation of various signaling pathways, positions it as a compelling candidate for the development of novel therapeutics for a range of pathological conditions. This review aims to consolidate the current scientific knowledge on this compound, with a focus on providing actionable data and methodologies for the research and drug development community.

Therapeutic Potential and Mechanisms of Action

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Its mechanisms of action in the central nervous system are multifaceted, involving the mitigation of excitotoxicity, reduction of oxidative stress, and modulation of inflammatory responses.

Quantitative Data on Neuroprotective Effects:

| Therapeutic Target/Model | Key Parameter | Result | Concentration/Dose | Reference |

| Glutamate-induced excitotoxicity in primary cortical neurons | Neuronal cell loss | Concentration-dependent decrease | 10 µmol/L | [1][2] |

| Transient cerebral ischemia-reperfusion in mice | Neurological deficit score | Significant improvement | 40 and 60 mg/kg (oral) | |

| Infarct volume | Reduction | 40 and 60 mg/kg (oral) |

Experimental Protocol: Morris Water Maze for Cognitive Function Assessment

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents, which are often impaired in models of neurodegeneration.

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged about 1-2 cm below the water surface. Visual cues are placed around the pool.[3][4][5]

-

Procedure:

-

Acquisition Phase: Mice are trained to find the hidden platform over several days (typically 4-5 days), with multiple trials per day. The starting position for each trial is varied. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: On the day after the final training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

This compound Administration: this compound is typically administered orally (e.g., via gavage) for a specified period before and/or during the behavioral testing.

Wound Healing

The wound healing properties of this compound are well-documented and are attributed to its ability to stimulate collagen synthesis, promote angiogenesis, and enhance epithelialization.

Quantitative Data on Wound Healing Effects:

| Therapeutic Target/Model | Key Parameter | Result | Concentration/Dose | Reference |

| Guinea pig punch wounds | Hydroxyproline content | 56% increase | 0.2% topical solution | |

| Tensile strength | 57% increase | 0.2% topical solution | ||

| Streptozotocin-induced diabetic rats (punch wounds) | Hydroxyproline content | Increased | 0.4% topical solution | |

| Tensile strength | Increased | 0.4% topical solution | ||

| Chick chorioallantoic membrane (CAM) assay | Angiogenesis | Promoted | 40 µ g/disk | |

| Human dermal fibroblasts (in vitro) | Cell migration | ~20% improvement in wound closure | 250 µM | |

| Human keratinocytes (in vitro) | Cell migration | ~20% improvement in wound closure | 500 µM |

Experimental Protocol: In Vitro Scratch Assay for Cell Migration

The scratch assay is a simple and effective method to study cell migration in vitro, a crucial process in wound healing.

-

Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media until they form a confluent monolayer in a multi-well plate.

-

Procedure:

-

A sterile pipette tip (e.g., p200) is used to create a "scratch" or cell-free gap in the monolayer.

-

The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Fresh culture medium containing various concentrations of this compound (and a vehicle control) is added to the wells.

-

The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours) using a microscope.

-

-

Data Analysis: The area of the scratch is measured at each time point, and the rate of cell migration is calculated as the percentage of wound closure over time.

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Quantitative Data on Anti-inflammatory Effects:

| Therapeutic Target/Model | Key Parameter | Result | Concentration/Dose | Reference |

| LPS-stimulated RAW 264.7 macrophages | TNF-α production | Dose-dependent reduction | - | |

| IL-6 production | Dose-dependent reduction | - | ||

| IL-1β production | Dose-dependent reduction | - | ||

| iNOS and COX-2 expression | Inhibition | - |

Experimental Protocol: Measurement of Inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in biological samples.

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

-

Procedure (Sandwich ELISA):

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

The cell culture supernatants (containing the secreted cytokines) are added to the wells.

-

A biotinylated detection antibody, which also binds to the cytokine, is added.

-

Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, which is converted by HRP into a colored product.

-

The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

-

Anti-fibrotic Effects in Liver Fibrosis

This compound has shown promise in mitigating liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. A key mechanism is the modulation of the TGF-β/Smad signaling pathway.

Quantitative Data on Anti-fibrotic Effects:

| Therapeutic Target/Model | Key Parameter | Result | Concentration/Dose | Reference |

| TGF-β1-stimulated HSC-T6 cells | Smad2/3 phosphorylation | Blocked | 20 µM (Asiatic Acid) | |

| α-SMA expression | Blocked | 20 µM (Asiatic Acid) | ||

| Collagen I expression | Blocked | 20 µM (Asiatic Acid) | ||

| Carbon tetrachloride (CCl4)-induced liver fibrosis in rats | α-SMA and Collagen I & III mRNA | Dose-dependent attenuation | - (Asiatic Acid) |

Experimental Protocol: Western Blot for Phosphorylated Smad2/3 in Hepatic Stellate Cells

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins.

-

Cell Culture and Treatment: Hepatic stellate cell lines (e.g., LX-2, HSC-T6) are cultured and treated with TGF-β1 to induce a fibrotic response, with or without pre-treatment with this compound.

-

Procedure:

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of Smad2 or Smad3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is detected, indicating the presence and relative amount of the phosphorylated protein. The membrane can then be stripped and re-probed with an antibody for total Smad2/3 to normalize the data.

-

Signaling Pathway Visualizations

The therapeutic effects of this compound are underpinned by its ability to modulate complex intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved.

Caption: TGF-β/Smad signaling pathway in liver fibrosis and its modulation by this compound.

Caption: NF-κB signaling pathway in inflammation and its inhibition by this compound.

Caption: MAPK signaling pathways in inflammation and their inhibition by this compound.

Conclusion

This compound exhibits a remarkable breadth of therapeutic potential, with compelling preclinical evidence supporting its efficacy in neuroprotection, wound healing, and the mitigation of inflammation and fibrosis. Its ability to modulate multiple key signaling pathways underscores its promise as a lead compound for the development of novel drugs. This technical guide has provided a consolidated overview of the quantitative data, experimental methodologies, and mechanistic pathways associated with this compound's therapeutic activities. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic utility in human diseases. The information compiled herein aims to facilitate and accelerate these future research and development endeavors.

References

- 1. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mmpc.org [mmpc.org]

- 4. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction of Isoasiaticoside from Centella asiatica: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasiaticoside (B12305292), a triterpenoid (B12794562) saponin (B1150181) found in Centella asiatica (Gotu Kola), is a valuable bioactive compound with a range of pharmacological activities, including anti-inflammatory, wound healing, and neuroprotective effects. As a stereoisomer of asiaticoside, it is often extracted alongside it and other major triterpenoids like madecassoside (B7823665) and their aglycone forms, asiatic acid and madecassic acid. The therapeutic potential of these compounds has driven the development of efficient extraction methodologies to maximize their yield from the plant material.

This document provides detailed application notes and protocols for the high-yield extraction of this compound, focusing on modern, green extraction techniques. It is intended to guide researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development in establishing robust and efficient extraction processes.

Data Presentation: Comparative Extraction Yields

The choice of extraction method and parameters significantly impacts the yield of this compound and related triterpenoids. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques.

Table 1: Comparison of Modern Extraction Techniques for Triterpenoid Glycosides from Centella asiatica

| Extraction Method | Solvent | Key Parameters | Asiaticoside Yield | Madecassoside Yield | Reference |

| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol (B145695) | Temp: 48°C, Time: 50 min | 1.325 ± 0.062% w/w | 2.262 ± 0.046% w/w | [1] |

| 75% Ethanol | Power: 87.5 W, Time: 30 min, Solvent Vol: 20 mL | 37.56 ± 4.25 mg/g | 16.91 ± 1.28 mg/g | ||

| Methanol | - | 7.82 mg/g | 8.21 mg/g | [2] | |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Power: 100 W, Time: 7.5 min | 4.560 ± 0.153% w/w | 7.332 ± 0.386% w/w | [1] |

| 90% Methanol | Time: 20 min | Highest Yield (unquantified) | - | [3] | |